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(5-methylfuran-2-yl)methanethiol

Structure-odor relationships Coffee aroma Odor threshold determination

(5-Methylfuran-2-yl)methanethiol, also known as 5-methylfurfuryl mercaptan (FEMA 4697, JECFA 2090), is a heteroaromatic organosulfur compound classified as a cysteine-derived Maillard product. It is a naturally occurring volatile constituent of roasted coffee, roasted sesame, and yeast extracts.

Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
CAS No. 59303-05-8
Cat. No. B1595434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methylfuran-2-yl)methanethiol
CAS59303-05-8
Molecular FormulaC6H8OS
Molecular Weight128.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CS
InChIInChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3
InChIKeyMGLMZOFGBDYNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in corn oil
Miscible at room temperature (in ethanol)
Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-furanmethanethiol (CAS 59303-05-8): A Methyl-Substituted Furfuryl Thiol for Coffee and Roasted Flavor Research


(5-Methylfuran-2-yl)methanethiol, also known as 5-methylfurfuryl mercaptan (FEMA 4697, JECFA 2090), is a heteroaromatic organosulfur compound classified as a cysteine-derived Maillard product [1]. It is a naturally occurring volatile constituent of roasted coffee, roasted sesame, and yeast extracts [2]. Structurally, it is the 5-methyl analog of the well-characterized key coffee odorant furan-2-ylmethanethiol (furfuryl mercaptan), with the methyl substitution on the furan ring imparting distinct physicochemical and organoleptic properties that are critical for differential flavor formulation and aroma research [3].

Why Generic Substitution of 5-Methyl-2-furanmethanethiol Fails in Flavor and Aroma Applications


Despite sharing a furfuryl thiol backbone, 5-methyl-2-furanmethanethiol cannot be substituted with unsubstituted furfuryl mercaptan (FFT) or other positional isomers (e.g., 2-methyl-3-furanthiol) without fundamentally altering the sensory profile of the target formulation. Quantitative structure-odor relationship studies on 46 heterocyclic mercaptans demonstrated that the 5-methyl substituent is a critical structural motif for retaining the characteristic roasty, coffee-like odor quality, while modulating odor threshold and overall impact relative to the parent compound [1]. Simple replacement with furfuryl mercaptan, which has an exceptionally low odor threshold of ~0.005 ppb in water, would yield a drastically different odor activity value (OAV) profile, potentially overwhelming other delicate top notes in complex flavor matrices [2]. The evidence below quantifies exactly where and why this methyl-substituted analog differentiates itself from its closest structural comparators.

Quantitative Differentiation Evidence for 5-Methyl-2-furanmethanethiol vs. Key Comparators


Odor Threshold Elevation vs. Furan-2-ylmethanethiol (FFT) in Structure-Odor Activity Study

In a systematic structure-odor activity study of 46 heterocyclic mercaptans, the 5-methyl substitution on the furan ring of FFT resulted in a higher odor threshold compared to the parent compound furan-2-ylmethanethiol (1), which exhibited the lowest odor threshold among all compounds evaluated. None of the 46 synthesized analogs, including 5-methyl-2-furanmethanethiol, surpassed the exceptionally low threshold of the parent compound [1].

Structure-odor relationships Coffee aroma Odor threshold determination

Odor Activity Value (OAV) in Soy Sauce: Comparative Ranking Among Key Aroma Compounds

In a comprehensive characterization of traditional Chinese-type soy sauce volatiles, 5-methyl-2-furanmethanethiol was identified as one of the typical fragrant compounds with an Odor Activity Value (OAV) range of 284–467, placing it among the highest-impact aroma contributors alongside 3-methylbutanal (OAV: 409–938) and phenylacetaldehyde (OAV: 47.4–566) [1].

Soy sauce aroma GC-Olfactometry Odor Activity Value

Maillard Generation Efficiency: Dry-Heating vs. Aqueous Reaction Systems

In a direct comparison of thermal reaction conditions, dry-heating of cysteine/rhamnose mixtures significantly increased the yield of 5-methyl-2-furfurylthiol (roasty, coffee-like) compared to aqueous reaction systems. This behavior contrasted with other key odorants such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (caramel-like) and 3-hydroxy-6-methyl-2(2H)-pyranone (seasoning-like), which were drastically decreased under identical dry-heating conditions [1].

Maillard reaction Process flavor Dry-heating

Flavor Dilution (FD) Factor Ranking in Cysteine-Rhamnose Maillard Model

In thermally treated rhamnose/cysteine Maillard model systems (20 min, 145 °C), 5-methyl-2-furfurylthiol appeared with one of the highest flavor dilution (FD) factors among 18 odor-active compounds detected by HRGC/O, alongside 4-hydroxy-2,5-dimethyl-3(2H)-furanone, 3-hydroxy-6-methyl-2(2H)-pyranone, 2-furfurylthiol, and 5-acetyl-2,3-dihydro-1,4-thiazine [1].

Aroma extract dilution analysis Flavor dilution factor Maillard model system

Regulatory Clearance Profile: FEMA GRAS 4697 vs. Non-GRAS Furan Thiol Analogs

5-Methyl-2-furanmethanethiol (5-methylfurfuryl mercaptan) has been assigned FEMA GRAS number 4697 and JECFA number 2090, with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' as evaluated at the 76th JECFA meeting in 2012 [1][2]. It is included in the FDA Substances Added to Food inventory and the EU Union List of flavouring substances (FL No. 13.149) [3].

FEMA GRAS Food additive regulation Flavor ingredient compliance

Physicochemical Differentiation: Boiling Point and Density vs. FFT for Processing Considerations

The 5-methyl substitution increases the molecular weight from 114.17 g/mol (FFT, C5H6OS) to 128.19 g/mol (C6H8OS), resulting in an elevated boiling point of 177–179 °C (FFT b.p. ~155 °C) and a density of approximately 1.078 g/mL at 25 °C (FFT density ~1.132 g/mL) [1][2].

Physicochemical properties Boiling point Formulation processing

High-Value Application Scenarios for 5-Methyl-2-furanmethanethiol Based on Quantitative Evidence


Process Flavor Development via Dry-Heating Maillard Reaction Systems

Based on the evidence that 5-methyl-2-furfurylthiol formation is significantly enhanced under dry-heating conditions (cysteine/rhamnose) while caramel-like odorants are suppressed, this compound is ideally suited for developing spray-dried or extruded savory flavor precursors. The preferential generation of roasty, coffee-like notes under low-moisture thermal processing enables targeted production of process flavors for instant coffee, roasted snack seasonings, and dehydrated soup bases. The higher boiling point (177–179 °C vs. FFT's ~155 °C) further ensures retention of the volatile thiol during high-temperature processing [1][2].

Authentic Soy Sauce and Fermented Condiment Flavor Formulation

The OAV range of 284–467 established for 5-methyl-2-furanmethanethiol in traditional Chinese soy sauce positions it as a critical high-impact aroma compound for authentic fermented condiment flavor formulations. Its potency, comparable to 3-methylbutanal (OAV: 409–938) and surpassing phenylacetaldehyde, makes it indispensable for recreating the characteristic roasted depth of traditionally fermented soy sauces in compounded or accelerated-process products. Its defined FEMA GRAS 4697 and JECFA 2090 clearances enable straightforward regulatory acceptance in global markets [1][2].

Coffee Aroma Research and Authenticity Studies Using Structure-Odor Relationships

As one of only 4 compounds out of 46 heterocyclic mercaptans synthesized by Schoenauer & Schieberle (2018) that retained a coffee-like odor quality, 5-methyl-2-furanmethanethiol serves as a key reference compound in structure-odor relationship studies aimed at understanding the molecular basis of coffee aroma. Its quantifiably higher odor threshold relative to the parent FFT makes it a valuable probe for investigating how subtle structural modifications (methyl substitution at the 5-position of the furan ring) modulate olfactory receptor activation. This application extends to authenticity assessment of natural coffee flavorings, where its presence and ratio to FFT can serve as a marker for Maillard-derived vs. nature-identical flavor sources [1].

Rhamnose-Based Maillard Flavor Modulation for Reduced-Sugar Applications

The preferential formation of 5-methyl-2-furanmethanethiol in rhamnose/cysteine systems (as opposed to glucose/cysteine), evidenced by its top-tier FD factor ranking, enables sugar-specific flavor modulation strategies. In reduced-sugar food products where Maillard browning and flavor generation are compromised, the inclusion of rhamnose as a precursor sugar can selectively boost the formation of 5-methyl-2-furanmethanethiol, restoring the characteristic roasted notes without relying on high glucose or fructose levels. The compound's Threshold of Concern of 90 μg/person/day (Structure Class III) provides a clear safety margin for this targeted application [1][2].

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